
(2R)-2-phenyl-2-(phenylamino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R)-2-phenyl-2-(phenylamino)ethan-1-ol” is a chemical compound with the molecular formula C14H15NO . It has a molecular weight of 213.28 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a central carbon atom bonded to a phenyl group, a phenylamino group, and a hydroxyl group . The “2R” in its name indicates the configuration of the central carbon atom.
Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 376.2±22.0 °C . Its density is predicted to be 1.156±0.06 g/cm3 . The pKa value is predicted to be 14.18±0.10 .
Applications De Recherche Scientifique
Catalytic Asymmetric Hydrogenation
(2R)-2-phenyl-2-(phenylamino)ethan-1-ol and its derivatives have been utilized as effective ligands in catalytic asymmetric hydrogenation. This application is crucial in the production of N-acylamino acids with high enantiomeric excess, showcasing its importance in the synthesis of optically active compounds, which are vital in pharmaceuticals and agrochemicals (Imamoto et al., 1995).
Store-Operated Calcium Entry (SOCE) Inhibitors
Research into novel series of pyrazole SKF-96365 analogues, including this compound derivatives, has indicated their potential as SOCE inhibitors. These compounds are significant in studying endoplasmic reticulum Ca2+ release and store-operated Ca2+ entry, which are critical pathways in cellular physiology and pathology (Dago et al., 2018).
Asymmetric Transfer Hydrogenation
Optically active ligands derived from this compound have been synthesized and evaluated in the catalytic asymmetric transfer hydrogenation of ketones to alcohols. This process is important for the production of enantiomerically pure compounds, further highlighting the compound's utility in organic synthesis (Yang et al., 1997).
Organic Light Emitting Devices (OLEDs)
Panchromatic derivatives of this compound have been synthesized and characterized for their photophysical properties. These derivatives exhibit a range of emission colors, including deep blue, making them suitable as dopant materials in OLEDs. This application demonstrates the compound's potential in developing advanced materials for electronic and photonic technologies (Wee et al., 2009).
Hemiterpene Synthase Evolution in Plants
Research into the biochemical characterization and homology modeling of methylbutenol synthase, related to this compound, has provided insights into hemiterpene synthase evolution in plants. This enzyme plays a significant role in the biosynthesis of volatile organic compounds, contributing to our understanding of plant biochemistry and the ecological interactions mediated by these compounds (Gray et al., 2011).
Propriétés
IUPAC Name |
(2R)-2-anilino-2-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-11-14(12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10,14-16H,11H2/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYXTSZZPUQJNB-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CO)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)acetamide](/img/structure/B2602632.png)
![2-Chloro-1-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B2602633.png)
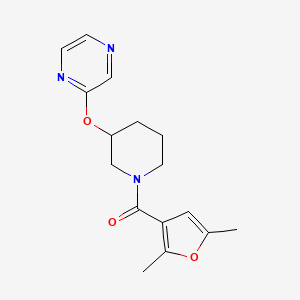
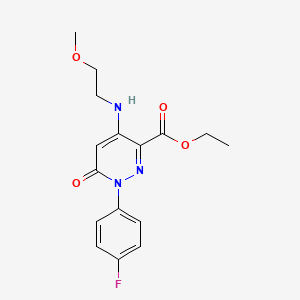
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2602638.png)

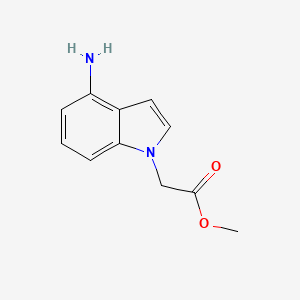
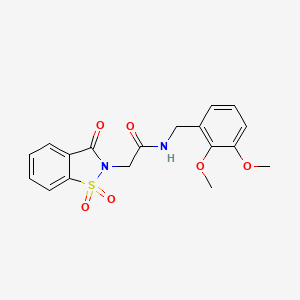
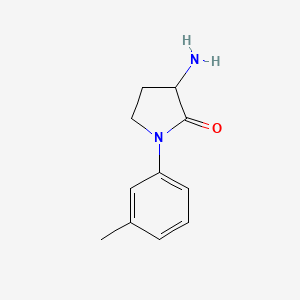
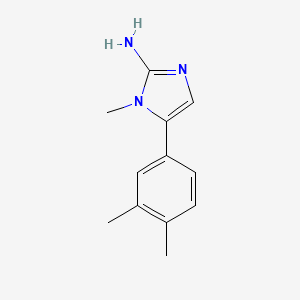
![(2-(methylthio)pyridin-3-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2602646.png)
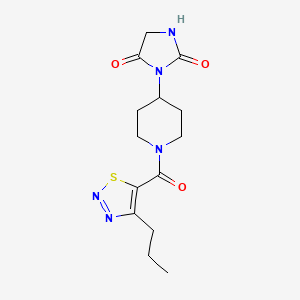
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2602651.png)
![tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2602652.png)